Cas no 2298347-02-9 (Azetidine, 2-(bromomethyl)-)
Azetidine, 2-(bromomethyl)- Chemical and Physical Properties
Names and Identifiers
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- Azetidine, 2-(bromomethyl)-
- 2298347-02-9
- 2-(bromomethyl)azetidine
- EN300-3931969
-
- Inchi: 1S/C4H8BrN/c5-3-4-1-2-6-4/h4,6H,1-3H2
- InChI Key: VWDJEJGQVMRPSB-UHFFFAOYSA-N
- SMILES: N1CCC1CBr
Computed Properties
- Exact Mass: 148.98401g/mol
- Monoisotopic Mass: 148.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.481±0.06 g/cm3(Predicted)
- Boiling Point: 164.4±13.0 °C(Predicted)
- pka: 9.90±0.40(Predicted)
Azetidine, 2-(bromomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3931969-0.05g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 0.05g |
$768.0 | 2025-03-16 | |
| Enamine | EN300-3931969-0.1g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 0.1g |
$804.0 | 2025-03-16 | |
| Enamine | EN300-3931969-0.25g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 0.25g |
$840.0 | 2025-03-16 | |
| Enamine | EN300-3931969-0.5g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 0.5g |
$877.0 | 2025-03-16 | |
| Enamine | EN300-3931969-1.0g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 1.0g |
$914.0 | 2025-03-16 | |
| Enamine | EN300-3931969-2.5g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-16 | |
| Enamine | EN300-3931969-5.0g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-16 | |
| Enamine | EN300-3931969-10.0g |
2-(bromomethyl)azetidine |
2298347-02-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-16 |
Azetidine, 2-(bromomethyl)- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Azetidine, 2-(bromomethyl)-
Introduction to Azetidine, 2-(bromomethyl)- (CAS No. 2298347-02-9)
Azetidine, 2-(bromomethyl)- (CAS No. 2298347-02-9) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom. The presence of the bromomethyl group in the 2-position adds a layer of complexity and reactivity that makes it an intriguing molecule for various chemical transformations and biological studies.
The synthesis of Azetidine, 2-(bromomethyl)- typically involves multistep processes, including the formation of an azetidine ring and the introduction of the bromomethyl group. Recent advancements in synthetic methodologies have led to more efficient and selective routes for its preparation. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel palladium-catalyzed method that significantly improved the yield and purity of the final product. This method not only reduces the number of steps required but also minimizes the formation of by-products, making it a preferred choice for large-scale production.
In terms of its physical and chemical properties, Azetidine, 2-(bromomethyl)- is a colorless liquid with a molecular weight of approximately 165.05 g/mol. It is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but can undergo decomposition when exposed to strong acids or bases. Its reactivity is primarily attributed to the bromomethyl group, which can participate in various substitution reactions, such as nucleophilic substitution (SN2) and elimination reactions.
The biological activity of Azetidine, 2-(bromomethyl)- has been a subject of extensive research due to its potential as a building block for bioactive molecules. Studies have shown that compounds derived from azetidines can exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. For example, a recent study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of Azetidine, 2-(bromomethyl)- exhibited potent antiviral activity against several strains of influenza virus. The bromomethyl group was found to play a crucial role in enhancing the binding affinity and selectivity of these compounds towards viral targets.
In addition to its direct biological applications, Azetidine, 2-(bromomethyl)- serves as an important intermediate in the synthesis of more complex molecules. Its versatility as a synthetic precursor has been highlighted in numerous publications. A notable example is its use in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Peptidomimetics derived from azetidines have shown promise in treating various diseases by modulating protein-protein interactions and enzyme activities.
The environmental impact of Azetidine, 2-(bromomethyl)- is another area of ongoing research. While it is generally considered safe for laboratory use when proper handling protocols are followed, there is a growing need to assess its potential environmental fate and effects. Studies are being conducted to evaluate its biodegradability and toxicity to aquatic organisms. Preliminary results suggest that it degrades relatively quickly under aerobic conditions but may persist longer in anaerobic environments.
In conclusion, Azetidine, 2-(bromomethyl)- (CAS No. 2298347-02-9) is a versatile compound with significant potential in both chemical synthesis and biological applications. Its unique structural features make it an attractive candidate for developing new drugs and materials. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in the fields of organic chemistry and medicinal chemistry.
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